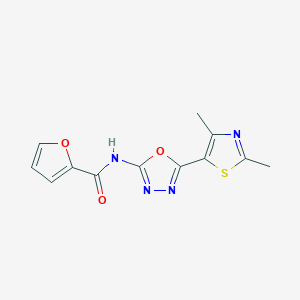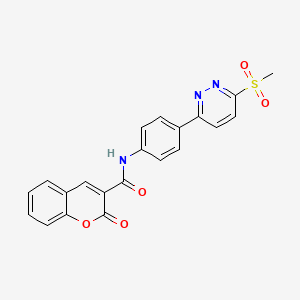amine CAS No. 1518527-67-7](/img/structure/B2820525.png)
[(4-fluorophenyl)(1H-imidazol-2-yl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a 4-fluorophenyl group and a methylamine group .
Molecular Structure Analysis
The molecular structure of “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a 4-fluorophenyl group and a methylamine group .
Physical And Chemical Properties Analysis
The compound “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” has a molecular weight of 205.23 . It is a powder with a storage temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Photophysical Properties and OLED Applications
Phenanthroimidazole Derivative Host Material for OLEDs : A study by Liu et al. (2016) in the Journal of Materials Chemistry C described a novel fluorophore based on phenanthroimidazole and triphenylamine, with potential applications in organic light-emitting diodes (OLEDs) showing high efficiency and low efficiency roll-off at high brightness (Liu et al., 2016).
Synthesis of Fluorescent Imidazoles for Live Cell Imaging : Zhao et al. (2011) in Organic Letters highlighted the palladium-catalyzed synthesis of fluorescent imidazoles with tunable fluorescence emission, useful as probes for live cell imaging (Zhao et al., 2011).
Cancer Research
- Preclinical Evaluation of Amino Acid Prodrugs : Bradshaw et al. (2002) in Molecular Cancer Therapeutics discussed the use of amino acid prodrugs of novel antitumor benzothiazoles, providing insight into potential therapeutic applications (Bradshaw et al., 2002).
Material Science and Chemistry
Star-Shaped Phenanthroimidazole Fluorophores for OLEDs : Tagare et al. (2018) in the Journal of Photochemistry and Photobiology A-Chemistry designed and synthesized star-shaped phenanthroimidazole fluorophores for efficient non-doped bluish-green OLEDs (Tagare et al., 2018).
Antibacterial Activity of Novel Thiadiazoles and Triazoles : Darekar et al. (2020) in the Russian Journal of General Chemistry synthesized and tested novel thiadiazoles and triazoles derived from the compound for antibacterial activity, showcasing its potential in medicinal chemistry (Darekar et al., 2020).
Sensor Technology
- Fluorescent Detection of Amine Vapors : Gao et al. (2016) in ACS Sensors developed a fluorescent sensor based on aggregation-induced emission for the detection of amine vapors, indicating applications in environmental monitoring (Gao et al., 2016).
Pharmaceutical Research
- Synthesis of Imidazolyl Acetic Acid Derivatives : Khalifa and Abdelbaky (2008) in Archives of Pharmacal Research synthesized derivatives of imidazolyl acetic acid with notable anti-inflammatory and analgesic activities (Khalifa & Abdelbaky, 2008).
Safety and Hazards
The safety information for “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” indicates that it has the following hazard statements: H302, H315, H318, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
Direcciones Futuras
The future directions for research on “(4-fluorophenyl)(1H-imidazol-2-yl)methylamine” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and potential applications in various fields. Imidazole-containing compounds have been found to show a broad range of biological activities, suggesting potential for the development of new drugs .
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives have a broad range of biological properties and are the core of many natural products such as histidine, purine, histamine, and dna-based structures . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
Imidazole derivatives, such as (4-fluorophenyl)(1H-imidazol-2-yl)methylamine, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Imidazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazole derivatives are known to have a broad range of chemical and biological properties , suggesting that they may have diverse effects over time.
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and cofactors .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-13-10(11-14-6-7-15-11)8-2-4-9(12)5-3-8/h2-7,10,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDXFNGIDWQMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)F)C2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one](/img/structure/B2820442.png)
![3-Benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2820443.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2820447.png)







![5-(3,4-dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2820461.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2820462.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2820464.png)

